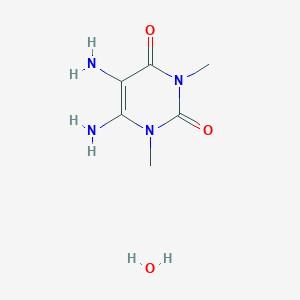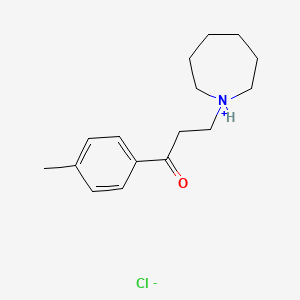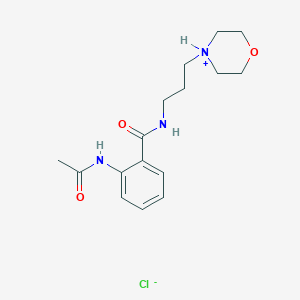
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C₆H₉ClN₂O₂S. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, and is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1,3,5-trimethyl-1H-pyrazole as the starting material.
Reaction Steps: The compound is synthesized through a sulfonylation reaction, where the pyrazole ring is treated with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The crude product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the sulfonyl chloride group to other functional groups.
Substitution: Substitution reactions are common, where the sulfonyl chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl oxide derivatives.
Reduction Products: Sulfonic acid derivatives.
Substitution Products: Amine and alcohol derivatives.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound and its derivatives are explored for their therapeutic potential in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride exerts its effects depends on the specific application. In general, the sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved vary based on the specific biological or chemical context.
相似化合物的比较
1,3,5-Trimethylpyrazole: A closely related compound without the sulfonyl chloride group.
Pyrazole derivatives: Other pyrazole derivatives with different substituents on the ring.
Uniqueness:
Reactivity: The presence of the sulfonyl chloride group makes 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride more reactive compared to its analogs.
Applications: Its unique reactivity profile allows for a wider range of applications in synthesis and research.
属性
IUPAC Name |
1,3,5-trimethylpyrazole-4-sulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S.ClH/c1-4-6(12(7,10)11)5(2)9(3)8-4;/h1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQBSGRUIVPSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride](/img/structure/B7855038.png)
![[(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide](/img/structure/B7855046.png)
![[(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride](/img/structure/B7855057.png)
![3-[(2-Benzamidobenzoyl)amino]propyl-dimethylazanium;chloride](/img/structure/B7855065.png)
![3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride](/img/structure/B7855071.png)
![Dimethyl-[3-[[2-(pyridine-3-carbonylamino)benzoyl]amino]propyl]azanium;chloride](/img/structure/B7855077.png)




